2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1.1. Structural Overview The compound 2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused tricyclic scaffold combining chromene and pyrrole moieties. Its structure includes a diethylaminoethyl side chain at position 2 and a 4-isopropylphenyl group at position 1 (Fig. 1). These substituents influence its physicochemical properties, such as solubility and electronic configuration, and may modulate biological activity .
1.2. Synthetic Pathways The compound is synthesized via a multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions . This method, optimized by Vydzhak and Panchishin, allows for high substituent diversity (92% success rate) and yields ranging from 43% to 86% . The diethylaminoethyl group is introduced via a primary amine reactant, while the 4-isopropylphenyl group derives from the aryl aldehyde component .
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-5-27(6-2)15-16-28-23(19-13-11-18(12-14-19)17(3)4)22-24(29)20-9-7-8-10-21(20)31-25(22)26(28)30/h7-14,17,23H,5-6,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRQZCFABZSUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the dihydrochromeno-pyrrole core: This step often involves cyclization reactions under specific conditions.
Introduction of the diethylaminoethyl group: This can be achieved through nucleophilic substitution reactions.
Attachment of the isopropylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of biological pathways.
Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Properties
- Position 1 (Aryl Group):
- 4-Isopropylphenyl (target compound): Enhances hydrophobicity and steric bulk compared to 3,4,5-trimethoxyphenyl (electron-donating) or 4-ethylphenyl (simpler alkyl). This may improve membrane permeability in biological assays .
- 3,4,5-Trimethoxyphenyl : Electron-rich substituents increase resonance stabilization but reduce reaction rates in MCRs, requiring longer heating times .
2.3. Synthetic Efficiency
The target compound benefits from the optimized MCR protocol, achieving higher yields (70–86%) compared to older methods (e.g., 43% for allyl derivatives). Reactions with electron-deficient aldehydes proceed faster (15–20 min) than those with electron-rich aldehydes (up to 2 h) .
Research Findings
For example:
- 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl) derivatives exhibit moderate cytotoxicity in preliminary screens .
3.2. Downstream Applications The target compound can undergo ring-opening reactions with hydrazine hydrate to form 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a class with reported antioxidant and anti-inflammatory activity . The diethylaminoethyl group may facilitate solubility during these transformations.
Biological Activity
The compound 2-(2-(Diethylamino)ethyl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by a chromeno core fused with a pyrrole moiety. The presence of diethylamino and isopropylphenyl groups enhances its pharmacological profile.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antioxidant Activity : The chromeno-pyrrole derivatives have been reported to exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
- Enzyme Inhibition : Some studies suggest that derivatives can act as inhibitors of specific enzymes, potentially impacting metabolic pathways. For instance, compounds in this class have shown inhibitory effects on glucokinase and other metabolic enzymes .
- Antiviral Properties : Certain related compounds have demonstrated antiviral activity against SARS-CoV-2 by inhibiting the main protease (Mpro), indicating potential therapeutic applications in viral infections .
The biological effects of this compound are believed to arise from its interaction with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity and leading to downstream biological effects.
- Modulation of Signaling Pathways : By interacting with key proteins in signaling pathways, it can influence cellular responses such as apoptosis or proliferation.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of various chromeno-pyrrole derivatives using DPPH and ABTS assays. The results indicated significant scavenging activity, suggesting potential use in preventing oxidative damage .
- Enzyme Interaction : In vitro studies demonstrated that certain derivatives effectively inhibited glucokinase activity. This inhibition could have implications for glucose metabolism and diabetes management .
- Antiviral Activity : A recent investigation into the antiviral properties of related compounds revealed effective inhibition of SARS-CoV-2 Mpro, highlighting their potential as therapeutic agents against COVID-19 .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
